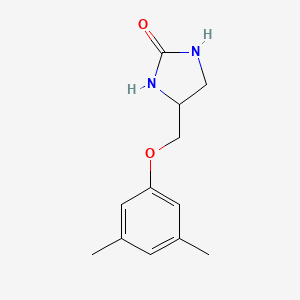
Waglerin-1-FAM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Waglerin-1 (Wtx-1) is a peptide originally isolated from the venom of the Wagler’s pit viper (Trimeresurus wagleri). This 22 amino-acid peptide is a competitive antagonist of adult muscle nicotinic acetylcholine receptors. Waglerin-1 binds selectively to epsilon subunit of nAChR. Some studies have demonstrated that Waglerin-1 has an effect on ionotropic GABA receptors. It may potentiate or depress I(GABA) depending on the neurons. Some derivatives of Waglerin-1 are currently used in cosmetics to reduce wrinkles. The fluorescent derivative Waglerin-1-FAM can be use to explore the expression and function of the adult nAChR subtypes.
Applications De Recherche Scientifique
Modulation of Gamma-Aminobutyric Acid Activated Current
Waglerin-1, derived from the venom of Wagler's pit viper, has been studied for its effects on murine hypothalamic neurons, particularly in modulating the current response to gamma-aminobutyric acid (GABA). It was found that Waglerin-1 can both potentiate and suppress the GABA-induced current in these neurons, suggesting its potential role in influencing GABAergic neurotransmission. This could have implications for understanding benzodiazepine site actions and variations in GABA receptor subunit composition in the central nervous system (Ye & McArdle, 1997).
Interaction with Nicotinic Acetylcholine Receptors
Waglerin-1 has been identified as a competitive antagonist of muscle nicotinic receptors (nAChR), with significant species selectivity observed. Research indicated that Waglerin-1 binds much more tightly to the mouse nAChR than to rat or human sources. This selectivity was attributed to specific residues in the nAChR's subunits, providing insights into the molecular interactions and toxin potency at the neuromuscular junction (Molles et al., 2002).
Selective Blocking of Muscle Nicotinic Acetylcholine Receptor
Studies have shown that Waglerin-1 selectively blocks the epsilon form of the muscle nicotinic acetylcholine receptor, particularly in mouse models. This blocking effect was linked to the substitution of the epsilon-subunit in the receptor, demonstrating a unique interaction between Waglerin-1 and specific receptor subtypes, which could be crucial for understanding the molecular basis of venom toxicity (McArdle et al., 1999).
Inhibition of GABAA Current in Neurons
Waglerin-1 has also been investigated for its effect on neurons in the nucleus accumbens of neonatal rats, where it was found to depress the GABAA current induced by gamma-aminobutyric acid. This inhibition was influenced by the phosphorylation state of the neuron, indicating a potential role for Waglerin-1 in modulating synaptic transmission and receptor sensitivity (Ye, Ren, & McArdle, 1999).
Propriétés
Formule moléculaire |
C133H185N37O32S2 |
|---|---|
Poids moléculaire |
2878.27 Da |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



